Benzyl-PEG45-alcohol
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Overview
Description
Benzyl-PEG45-alcohol is a compound that acts as a polyethylene glycol (PEG) linker with a benzyl-protecting group and a primary alcohol. The benzyl protecting group can be removed under acidic conditions, and the primary alcohol can react to derivatize the compound further. The hydrophilic PEG45 chain increases the water solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG45-alcohol is synthesized by attaching a benzyl group to a PEG45 chain, which consists of 45 ethylene glycol units. The benzyl group serves as a protecting group for the primary alcohol, which can be removed under acidic conditions. The primary alcohol can then react with various reagents to form different derivatives .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process typically includes the polymerization of ethylene glycol units to form the PEG45 chain, followed by the attachment of the benzyl group. The final product is purified and tested for quality before being distributed for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG45-alcohol undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-PEG45-alcohol is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings, adhesives, and surfactants
Mechanism of Action
Benzyl-PEG45-alcohol exerts its effects through its ability to act as a linker and modify other molecules. The PEG45 chain increases the water solubility of the compound, while the benzyl group can be removed to expose the primary alcohol for further reactions. This allows the compound to be used in various applications, including drug delivery and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG40-alcohol: Similar structure but with a shorter PEG chain.
Benzyl-PEG50-alcohol: Similar structure but with a longer PEG chain.
Methoxy-PEG45-alcohol: Similar PEG chain length but with a methoxy group instead of a benzyl group
Uniqueness
Benzyl-PEG45-alcohol is unique due to its specific PEG chain length and the presence of a benzyl-protecting group. This combination provides a balance of water solubility and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C97H188O46 |
---|---|
Molecular Weight |
2090.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C97H188O46/c98-6-7-99-8-9-100-10-11-101-12-13-102-14-15-103-16-17-104-18-19-105-20-21-106-22-23-107-24-25-108-26-27-109-28-29-110-30-31-111-32-33-112-34-35-113-36-37-114-38-39-115-40-41-116-42-43-117-44-45-118-46-47-119-48-49-120-50-51-121-52-53-122-54-55-123-56-57-124-58-59-125-60-61-126-62-63-127-64-65-128-66-67-129-68-69-130-70-71-131-72-73-132-74-75-133-76-77-134-78-79-135-80-81-136-82-83-137-84-85-138-86-87-139-88-89-140-90-91-141-92-93-142-94-95-143-96-97-4-2-1-3-5-97/h1-5,98H,6-96H2 |
InChI Key |
BAJRZHRFFOJQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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